DNP-PEG12-acid
Overview
Description
DNP-PEG12-acid is a polyethylene glycol (PEG)-based PROTAC linker . It contains a DNP moiety and a carboxylic acid terminal group . DNP is involved in biological applications such as participating in ion transport across membranes .
Synthesis Analysis
DNP-PEG12-acid can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis
The molecular weight of DNP-PEG12-acid is 783.81 . Its formula is C33H57N3O18 . The SMILES representation isO=N+=O)C(N+=O)=C1)[O-]
. Chemical Reactions Analysis
The carboxylic acid in DNP-PEG12-acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds .Physical And Chemical Properties Analysis
DNP-PEG12-acid has a molecular weight of 783.8 g/mol .Scientific Research Applications
PROTAC Linker
DNP-PEG12-acid: is primarily used as a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (PROteolysis TArgeting Chimeras) are molecules designed to degrade specific proteins of interest within cells. The PEG linker in DNP-PEG12-acid provides flexibility and solubility, allowing the PROTAC molecule to effectively bind to both the target protein and the E3 ubiquitin ligase, facilitating the protein’s ubiquitination and subsequent degradation by the proteasome.
Drug Delivery Systems
Due to its PEGylation properties, DNP-PEG12-acid can enhance the pharmacokinetic profiles of drugs . The hydrophilic nature of the PEG chain can improve the water solubility of hydrophobic drugs, reduce immunogenicity, and extend the circulating half-life of therapeutic agents.
Bioconjugation
The carboxylic acid group in DNP-PEG12-acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . This property is utilized in bioconjugation techniques to attach various biomolecules to PEG linkers, which is essential for developing antibody-drug conjugates (ADCs) and other targeted therapies.
Ion Transport Studies
DNP-PEG12-acid contains a DNP moiety that is involved in biological applications such as participating in ion transport across membranes . This characteristic makes it valuable for studying ion channels and transporters, which are critical for maintaining cellular homeostasis.
Surface Modification
The PEG linker can be used to modify surfaces to resist protein adsorption and cell adhesion, which is beneficial for creating biocompatible materials . Such surface modifications are crucial in medical device manufacturing and tissue engineering.
Nanotechnology
In nanotechnology, DNP-PEG12-acid can be used to stabilize nanoparticles and prevent their aggregation in biological fluids . The PEGylation of nanoparticles enhances their biocompatibility and enables them to evade the immune system, making them suitable for diagnostic and therapeutic applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H57N3O18/c37-33(38)3-5-43-7-9-45-11-13-47-15-17-49-19-21-51-23-25-53-27-28-54-26-24-52-22-20-50-18-16-48-14-12-46-10-8-44-6-4-34-31-2-1-30(35(39)40)29-32(31)36(41)42/h1-2,29,34H,3-28H2,(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMXZVXDKCQLJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57N3O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DNP-PEG12-acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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